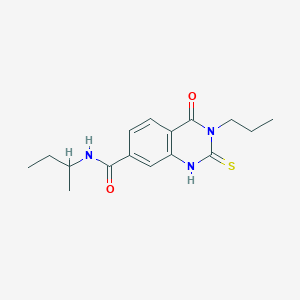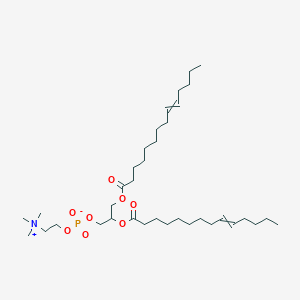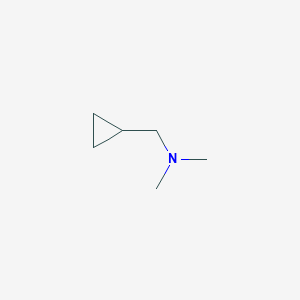![molecular formula C30H29IN2O8 B14098250 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-Uridine](/img/structure/B14098250.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-Uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo-: is a synthetic nucleoside derivative. This compound is characterized by the presence of a uridine core, which is modified at the 5’ position with a bis(4-methoxyphenyl)phenylmethyl group and an iodine atom at the 5 position. These modifications enhance its chemical stability and solubility, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- typically involves multiple steps. The process begins with the protection of the uridine hydroxyl groups, followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group at the 5’ position. The final step involves the iodination of the uridine at the 5 position. Common reagents used in these steps include protecting agents like dimethoxytrityl chloride, and iodinating agents such as iodine or N-iodosuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5 position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the uridine core and the methoxyphenyl groups.
Hydrolysis: The protecting groups can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various uridine derivatives with different functional groups at the 5 position .
Applications De Recherche Scientifique
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.
Mécanisme D'action
The mechanism of action of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The bis(4-methoxyphenyl)phenylmethyl group enhances its binding affinity to nucleic acid targets, while the iodine atom can participate in halogen bonding, further stabilizing its interactions. These properties make it a potent inhibitor of nucleic acid synthesis and function .
Comparaison Avec Des Composés Similaires
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-: Similar structure but lacks the iodine atom and has a deoxy modification at the 2’ position.
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-(2-cyanoethyl)-: Similar structure but with a cyanoethyl group at the 2’ position.
Uniqueness: Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C30H29IN2O8 |
|---|---|
Poids moléculaire |
672.5 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29IN2O8/c1-38-21-12-8-19(9-13-21)30(18-6-4-3-5-7-18,20-10-14-22(39-2)15-11-20)40-17-24-25(34)26(35)28(41-24)33-16-23(31)27(36)32-29(33)37/h3-16,24-26,28,34-35H,17H2,1-2H3,(H,32,36,37)/t24-,25-,26-,28-/m1/s1 |
Clé InChI |
GOLQPGCNIAQGQO-IYUNARRTSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)I)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)I)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098171.png)

![[17-(6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14098188.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/structure/B14098197.png)


![2-Benzyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098224.png)

![3-(4-bromobenzyl)-8-[2-(dimethylamino)ethyl]-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14098231.png)



![1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098245.png)
